O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate
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Overview
Description
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate is an organic compound belonging to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety. The compound is characterized by its complex structure, which includes a bromophenyl group, an isopropyl group, and a thiophosphate moiety .
Preparation Methods
The synthesis of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate typically involves multiple stepsThe final step involves the formation of the thiophosphate moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins and enzymes, leading to changes in their activity and function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
O-(4-bromophenyl) O-isopropyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamidothiophosphate can be compared with other similar compounds, such as:
- N-(4-bromophenyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide
- N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of functional groups and its potential applications .
Properties
Molecular Formula |
C19H20BrN2O4PS |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
2-[2-[[(4-bromophenoxy)-propan-2-yloxyphosphinothioyl]amino]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H20BrN2O4PS/c1-13(2)25-27(28,26-15-9-7-14(20)8-10-15)21-11-12-22-18(23)16-5-3-4-6-17(16)19(22)24/h3-10,13H,11-12H2,1-2H3,(H,21,28) |
InChI Key |
ZHVPFOYXOVVUPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(NCCN1C(=O)C2=CC=CC=C2C1=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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